molecular formula C31H43N3O49S8-10 B10828868 Fondaparinux(10-)

Fondaparinux(10-)

Cat. No.: B10828868
M. Wt: 1498.2 g/mol
InChI Key: KANJSNBRCNMZMV-ABRZTLGGSA-D
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fondaparinux(10-) is synthesized through a series of glycosidation reactions involving monosaccharide building blocks. The synthesis typically involves the use of catalytic and mild activation conditions to achieve the desired glycosides . The process includes the following steps:

    Weighing Raw Materials: Raw and auxiliary materials are weighed according to the prescription.

    Solution Preparation: Water for injection is heated to 100°C, cooled to room temperature, and active ingredients are added along with an isoosmotic adjusting agent.

    pH Adjustment: The pH of the solution is adjusted to 6.5-7.5 using a pH regulator.

    Filtration: The solution is filtered using a 0.22-micron microporous filter membrane.

    Filling and Sterilization: The filtered solution is filled into prefilled syringes and sterilized at 121°C.

Industrial Production Methods

The industrial production of Fondaparinux sodium involves similar steps but on a larger scale. The process ensures high sterility and stability, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Fondaparinux(10-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated derivatives, while reduction may produce deoxygenated compounds .

Properties

Molecular Formula

C31H43N3O49S8-10

Molecular Weight

1498.2 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1

InChI Key

KANJSNBRCNMZMV-ABRZTLGGSA-D

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-]

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-]

Origin of Product

United States

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